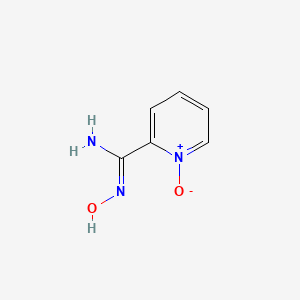

Pyridylamidoxime-1-oxide

Descripción general

Descripción

It is a derivative of picolinamide and is known for its biological activity.

Análisis De Reacciones Químicas

Pyridylamidoxime-1-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxides, while reduction reactions may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pyridylamidoxime-1-oxide derivatives have been investigated for their potential therapeutic properties, particularly in the development of drugs targeting various diseases.

Antimicrobial and Antiviral Activities

Recent studies have highlighted the antimicrobial and antiviral capabilities of pyridine-based compounds, including this compound. Research indicates that these compounds exhibit significant activity against a range of pathogens, including bacteria and viruses. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against Bacillus subtilis and Escherichia coli . The presence of additional functional groups on the pyridine ring enhances these biological activities, suggesting that structural modifications can lead to improved therapeutic agents .

Cancer Therapeutics

Pyridylamidoxime derivatives have also been explored as potential anticancer agents. Their ability to interact with specific biological targets allows for the design of compounds that can inhibit cancer cell proliferation. Studies suggest that these compounds may function through mechanisms such as inducing apoptosis or inhibiting cell cycle progression .

Coordination Chemistry

This compound has been employed in coordination chemistry due to its ability to form stable complexes with metal ions.

Metal Complex Formation

Research has demonstrated that this compound can coordinate with various metal ions, leading to the formation of mononuclear and dinuclear complexes. These complexes exhibit interesting structural and spectroscopic properties, which are valuable for applications in catalysis and material science . The stability of these complexes is attributed to strong intra- and intermolecular hydrogen bonding interactions .

Oxidizing Agent

In synthetic organic chemistry, this compound serves as an effective oxidizing agent.

Oxidation Reactions

Pyridylamidoxime derivatives have been utilized in the oxidation of various organic substrates. For example, they can facilitate the conversion of diarylalkynes to corresponding carbonyl compounds through oxidative processes . This application is particularly valuable in the synthesis of complex organic molecules where selective oxidation is required.

Case Studies

Mecanismo De Acción

The mechanism of action of Pyridylamidoxime-1-oxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various biochemical processes, including the inhibition of certain enzymes and the modulation of signaling pathways . These interactions can lead to a range of biological effects, such as anti-inflammatory and antioxidant activities .

Comparación Con Compuestos Similares

Pyridylamidoxime-1-oxide can be compared with other similar compounds, such as oximes and amidoximes . These compounds share some structural similarities but differ in their chemical properties and biological activities. For example, oximes are known for their ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . Amidoximes, on the other hand, have been studied for their potential as nitric oxide donors . The unique chemical structure of this compound sets it apart from these related compounds and contributes to its distinct biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields Its unique chemical structure and biological activity make it a valuable tool for researchers in chemistry, biology, medicine, and environmental science

Actividad Biológica

Pyridylamidoxime-1-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and recent research findings.

Overview of this compound

This compound belongs to a class of compounds known for their ability to act as enzyme inhibitors and their potential therapeutic applications in various diseases. The compound features a pyridine ring that enhances its bioactivity, particularly in antimicrobial and antiviral contexts.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that compounds containing a pyridine nucleus exhibit significant antibacterial activity against several strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 6.25–12.5 |

| Escherichia coli | 6.25–12.5 |

| Pseudomonas aeruginosa | 6.25–12.5 |

The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function, making it a candidate for further development in antibiotic therapies.

2. Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against RNA viruses such as SARS-CoV-2. Its mechanism involves inhibiting viral replication by targeting viral enzymes .

Table 2: Antiviral Activity Against SARS-CoV-2

| Compound | IC50 (μM) |

|---|---|

| This compound | 15 |

This activity highlights the potential of pyridylamidoxime derivatives as therapeutic agents during viral outbreaks.

3. Cardiotonic Effects

Some studies have reported that amidoxime compounds can exhibit cardiotonic effects, enhancing cardiac contractility and potentially serving as treatments for heart failure .

Table 3: Cardiotonic Activity

| Compound | Effect on Cardiac Muscle Force |

|---|---|

| This compound | Positive inotropic effect |

The biological activity of this compound is largely mediated through its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound inhibits cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification process .

- Nitric Oxide Release : Some amidoximes are known to release nitric oxide (NO), which contributes to vasodilation and reduced blood pressure, enhancing cardiovascular health .

Case Studies

Several case studies have been documented regarding the efficacy of pyridylamidoxime derivatives:

- Antimicrobial Efficacy Study : A study assessed the antibacterial properties of various pyridine derivatives, including this compound, revealing significant inhibition against Gram-positive and Gram-negative bacteria .

- Antiviral Research : In vitro studies demonstrated that pyridylamidoxime derivatives could inhibit the replication of SARS-CoV-2, suggesting their potential use in treating COVID-19 patients .

Propiedades

IUPAC Name |

N'-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-6(8-10)5-3-1-2-4-9(5)11/h1-4,10H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRUGGRWJFSFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C(=NO)N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=[N+](C(=C1)/C(=N/O)/N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65370-37-8 | |

| Record name | Picolinamidoxime, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065370378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.